Methyl 3-bromo-2-cyano-5-hydroxybenzoate
Overview
Description
Methyl 3-bromo-2-cyano-5-hydroxybenzoate is an organic compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.05 g/mol . It is a derivative of benzoic acid and is characterized by the presence of bromine, cyano, and hydroxy functional groups. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of Methyl 3-bromo-2-cyano-5-hydroxybenzoate typically involves the bromination of methyl 2-cyano-5-hydroxybenzoate. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-bromo-2-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative .
Scientific Research Applications
Methyl 3-bromo-2-cyano-5-hydroxybenzoate is used extensively in scientific research due to its versatile reactivity and functional groups. Some of its applications include:
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study the effects of brominated and cyano-substituted aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-cyano-5-hydroxybenzoate is primarily related to its functional groups. The bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets. The cyano group can act as an electron-withdrawing group, affecting the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxy group can form hydrogen bonds, further stabilizing interactions with molecular targets .
Comparison with Similar Compounds
Methyl 3-bromo-2-cyano-5-hydroxybenzoate can be compared with other similar compounds such as:
Methyl 3-bromo-5-hydroxybenzoate:
Methyl 3-bromo-5-cyano-2-hydroxybenzoate: This is a positional isomer with the cyano and hydroxy groups swapped, leading to different chemical properties and reactivity.
Methyl 2-bromo-3-cyano-5-hydroxybenzoate: Another isomer with the bromine and cyano groups in different positions, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which provides a distinct set of chemical properties and reactivity patterns .
Properties
IUPAC Name |
methyl 3-bromo-2-cyano-5-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(12)3-8(10)7(6)4-11/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRHZMPNXSBSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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